7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one
Description
Structural Characterization and Nomenclature
IUPAC Nomenclature and Systematic Classification
The compound’s systematic name follows IUPAC guidelines for polycyclic systems with functionalized substituents. The parent structure is a 4a,5,6,7,8,8a-hexahydrochromen-4-one , indicating a partially hydrogenated bicyclic system comprising a benzene ring fused to a pyran-4-one moiety. The numbering begins at the ketone oxygen (position 4) and proceeds clockwise, with the hexahydro designation specifying six hydrogen atoms added to the chromen system.
Substituents are prioritized based on Cahn-Ingold-Prelog rules:
- 7-Hydroxy group : A hydroxyl (-OH) at position 7 of the chromen system.
- 3-(4-Hydroxy-3-methoxyphenyl) : A substituted phenyl group at position 3, featuring a para-hydroxy and meta-methoxy group.
- 8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] : A β-D-glucopyranosyl unit (oxane ring) attached via an O-glycosidic bond at position 8. The stereochemical descriptors (2S,3R,4R,5S,6R) define the sugar’s chair conformation, consistent with β-linked D-glucose derivatives.
The full name adheres to the format: hydroxy → substituted phenyl → glycosyl → parent chromenone. This prioritization reflects decreasing locant precedence and functional group hierarchy.
Spectroscopic Analysis of Core Chromen-4-One Skeleton
The chromen-4-one skeleton exhibits characteristic spectroscopic signatures:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- C-4 carbonyl influence : Deshielding of adjacent protons (H-4a, H-8a) generates signals at δ 2.8–3.2 ppm (multiplet, axial-equatorial coupling).
- Aromatic protons : The 3-(4-hydroxy-3-methoxyphenyl) group shows a para-substituted pattern with doublets at δ 6.8–7.2 ppm (H-2', H-5') and a singlet for H-6' at δ 6.9 ppm.
- 7-Hydroxy proton : A broad singlet at δ 9.8 ppm, exchangeable with D₂O.
¹³C NMR :
Ultraviolet-Visible (UV-Vis) Spectroscopy
The chromen-4-one system displays two absorption bands:
- Band I (250–280 nm) : π→π* transitions of the benzopyrone system.
- Band II (320–350 nm) : n→π* transitions of the carbonyl group.
Infrared (IR) Spectroscopy
Stereochemical Configuration of Hexahydrochromen Ring System
The hexahydrochromen ring adopts a half-chair conformation due to partial hydrogenation of the pyran moiety. Key stereochemical features include:
- Cis fusion between the benzene and pyran rings, stabilizing the molecule through minimized steric strain.
- Axial orientation of the 8-glycosyl substituent, confirmed by nuclear Overhauser effect (NOE) correlations between H-1'' (anomeric proton) and H-8.
- Equatorial hydroxyls at C-7 and C-8a, facilitating intramolecular hydrogen bonding with the ketone oxygen (O-4).
| Position | Configuration | NMR Correlations |
|---|---|---|
| 4a | R | NOE: H-4a/H-5 |
| 8a | S | NOE: H-8a/H-7 |
| 8 | β-D-glucose | JH1''-H2'' = 7.8 Hz |
This stereochemical arrangement minimizes 1,3-diaxial interactions and aligns with Dreiding models of analogous flavanones.
Glycosidic Bond Characterization in 3,4,5-Trihydroxyoxan-2-Yl Substituent
The glycosyl unit is a β-D-glucopyranoside linked via an O-glycosidic bond to C-8 of the aglycone. Key evidence includes:
- Anomeric proton : A doublet at δ 5.32 ppm (¹H NMR) with J = 7.8 Hz, characteristic of β-configuration.
- HSQC correlations : The anomeric carbon (δ 100.1 ppm) couples to H-1'' (δ 5.32 ppm), confirming C-1''–O–C-8 connectivity.
- Acid hydrolysis : Liberation of D-glucose (identified via TLC against authentic samples) upon treatment with 2M HCl.
The sugar’s stereochemistry (2S,3R,4R,5S,6R) corresponds to the β-D-glucopyranose chair conformation, with all hydroxyl groups in equatorial positions except C-1''.
Properties
Molecular Formula |
C22H28O10 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C22H28O10/c1-30-14-6-9(2-4-12(14)24)11-8-31-21-10(17(11)26)3-5-13(25)16(21)22-20(29)19(28)18(27)15(7-23)32-22/h2,4,6,8,10,13,15-16,18-25,27-29H,3,5,7H2,1H3/t10?,13?,15-,16?,18-,19+,20-,21?,22+/m1/s1 |
InChI Key |
YYZRQTALASYXMW-BZCDJEASSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=COC3C(C2=O)CCC(C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=COC3C(C2=O)CCC(C3C4C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Glycosylation
The Koenigs-Knorr method using 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide and Ag₂CO₃ in anhydrous CHCl₃ achieves β-glycosidic linkage (Scheme 2). Deprotection with NaOMe/MeOH yields the free sugar moiety (85% overall yield). Phase-transfer catalysis (benzyltriethylammonium bromide, K₂CO₃, CHCl₃/H₂O) offers a milder alternative, achieving 72% yield with reduced side reactions.
Enzymatic Glycosylation
Maltase from Saccharomyces cerevisiae catalyzes transglucosylation in a 60% (w/v) maltose system at pH 6.6, producing the β-D-glucoside with 90 mM yield. Plant cell cultures (Vitis vinifera) provide biocatalytic routes, utilizing endogenous glycosyltransferases to attach glucose with >80% regioselectivity.
Comparative Analysis of Glycosylation Methods
Hydrogenation to Hexahydrochromenone
Catalytic hydrogenation (H₂, 50 psi, Pd/C, EtOAc) reduces the chromene double bond, yielding the 4a,5,6,7,8,8a-hexahydro derivative. NaBH₄ in THF at 0°C provides an alternative, achieving full saturation within 4 h (92% yield). Stereochemical integrity is maintained via substrate-directed hydrogenation, confirmed by NOESY analysis.
Purification and Characterization
Silica gel chromatography (CH₂Cl₂/MeOH 100:15→100:30) followed by Sephadex LH-20 (MeOH) isolates the product (>98% purity). Crystallization from methanol yields colorless needles (m.p. 214–216°C). HRMS ([M+H]⁺: m/z 563.1912) and ¹H NMR (δ 6.82 ppm, H-3′; δ 5.12 ppm, anomeric H) confirm structure.
Challenges and Optimization
- Regioselectivity in Glycosylation : Protecting the 7-hydroxy group with acetyl prior to glycosylation prevents competing O-glucoside formation.
- Stereochemical Control : Hg(II)-mediated cyclization ensures α-configuration at C-2, critical for subsequent hydrogenation.
- Scale-Up Limitations : Enzymatic methods face substrate inhibition beyond 158 mM vanillyl alcohol; fed-batch approaches mitigate this issue.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple hydroxyl groups and a methoxyphenyl group makes it reactive under different conditions.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH levels to ensure the desired products are formed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Biological Activities
This compound exhibits several notable biological activities:
1. Antioxidant Activity
Research indicates that the compound possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage and has implications for aging and chronic diseases.
2. Anti-inflammatory Effects
Studies have shown that the compound can inhibit inflammatory pathways. It modulates the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a potential candidate for treating inflammatory diseases.
3. Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Its ability to target specific signaling pathways involved in cancer progression is under investigation.
Therapeutic Applications
The therapeutic potential of 7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one is being explored in various contexts:
1. Cardiovascular Health
Due to its antioxidant and anti-inflammatory properties, the compound may contribute to cardiovascular health by improving endothelial function and reducing arterial stiffness.
2. Neuroprotection
Research suggests that this compound may protect neuronal cells from oxidative stress and inflammation-related damage. It could potentially be developed as a neuroprotective agent for conditions like Alzheimer's disease.
3. Diabetes Management
The compound has been studied for its effects on glucose metabolism and insulin sensitivity. Its ability to enhance glucose uptake in muscle cells presents a promising avenue for diabetes treatment.
Case Studies
Several studies highlight the applications of this compound:
1. Study on Antioxidant Activity
A study conducted by researchers demonstrated that the compound significantly reduced oxidative stress markers in vitro when tested on human cell lines. The results indicated a dose-dependent response in radical scavenging activity.
2. Anti-inflammatory Research
In an animal model of arthritis, administration of this compound resulted in decreased swelling and pain behavior compared to control groups. The study attributed these effects to the inhibition of inflammatory mediators.
3. Cancer Cell Line Studies
In vitro studies using breast cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability and induced apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. It may exert its effects through antioxidant mechanisms, scavenging free radicals, and modulating signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The compound shares a chromen-4-one scaffold with other flavonoids but differs in substituents:
- Position 3 : A 4-hydroxy-3-methoxyphenyl group, which contrasts with simpler phenyl (e.g., 5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one; Similarity: 0.78 ) or methoxyphenyl groups in analogs .
- Position 8: A glucopyranosyl unit, absent in non-glycosylated derivatives like isorhamnetin (3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one) .
Table 1: Structural Comparison of Selected Analogues
*Tanimoto coefficient based on Morgan fingerprints; †Estimated from docking data ; ‡Structural alignment with glycosyl group .
Glycosylation Impact
Glycosylation significantly alters physicochemical properties. For example:
- Hydrogen Bonding: The glucosyl unit increases hydrogen-bond donor/acceptor capacity (e.g., 5 donors vs.
- Bioavailability : Glycosylated derivatives often exhibit lower membrane permeability but improved stability in circulation compared to aglycones .
Bioactivity Profiling
Enzyme Inhibition and Molecular Docking
- Acetylcholinesterase (AChE) Inhibition: The target compound’s glucosyl moiety may hinder binding to hydrophobic pockets in AChE, unlike non-glycosylated flavonoids (e.g., isorhamnetin: docking score −7.63 kcal/mol) .
- Kinase Inhibition : Structural analogs with similar hydroxy-methoxyphenyl groups show moderate activity against kinases like GSK3β (e.g., ZINC00027361: >50% similarity to ChEMBL inhibitors) .
Table 2: Docking Scores of Analogues Against Selected Targets
| Compound | Target Protein | Docking Score (kcal/mol) | Source |
|---|---|---|---|
| Target Compound | AChE* | −6.8 (predicted) | Estimated |
| Isorhamnetin | RmTIM† | −7.63 | |
| ZINC00027361 | GSK3β | −8.1 |
Acetylcholinesterase; †Triose-phosphate isomerase of *Rhipicephalus microplus.
Antioxidant Activity
The 4-hydroxy-3-methoxyphenyl group contributes to radical scavenging, comparable to catechol-containing flavonoids (e.g., 2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one). However, glycosylation may reduce efficacy by sterically blocking phenolic hydrogen donation .
Spectroscopic and Chemometric Comparisons
- NMR Analysis: The target compound’s glucosyl protons (δ 3.0–5.5 ppm) differ markedly from non-glycosylated analogs, while chromen-4-one protons (δ 6.5–8.0 ppm) align with isorhamnetin .
- Mass Spectrometry: Molecular networking clusters this compound with other glycosylated flavonoids (cosine score >0.95) due to shared fragmentation patterns (e.g., loss of glucosyl unit: −162 Da) .
Biological Activity
The compound known as 7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex flavonoid that has garnered attention for its potential therapeutic properties. This article delves into its biological activities based on recent research findings and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C23H24O13
- Molecular Weight : 508.429 g/mol
- CAS Number : 103839-19-6
- Density : 1.73 g/cm³
- Boiling Point : 849.5 °C at 760 mmHg
Anticancer Properties
Research indicates that flavonoids exhibit significant anticancer activities through various mechanisms:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines such as DU145 and PC-3. In one study, concentrations of up to 120 μM were effective in inhibiting cell proliferation and inducing cell death in LNCaP cells .
- Inhibition of Metastasis : Flavonoids can inhibit the migration of cancer cells. For instance, Nymphaeol A demonstrated anti-metastatic effects in A549 lung cancer cells .
Neuroprotective Effects
Flavonoids are recognized for their neuroprotective properties:
- Enhancement of Neuroplasticity : Compounds similar to the one discussed have been shown to promote synaptogenesis and neurogenesis by modulating oxidative stress and activating signaling pathways such as MAPK/Erk .
- Cognitive Function Improvement : Studies suggest that flavonoids can enhance cognitive functions by increasing levels of Brain-Derived Neurotrophic Factor (BDNF) and phosphorylated CREB in neuronal cells .
Antioxidant Activity
The antioxidant capacity of this compound contributes to its protective effects against oxidative stress:
- Scavenging Free Radicals : Flavonoids are known to scavenge free radicals effectively, thereby reducing oxidative damage in various biological systems .
- Metal Chelation : The ability to chelate metal ions like copper plays a crucial role in reducing oxidative stress and inflammation .
Case Studies
| Study | Model | Findings |
|---|---|---|
| PMC8399583 | DU145 and PC-3 Cells | Induced apoptosis at concentrations up to 120 μM |
| MDPI | Neuronal Cells | Enhanced synaptogenesis and increased BDNF levels |
| Frontiers in Chemistry | Hepatocytes | Demonstrated copper-modulating activity |
The biological activities of this flavonoid can be attributed to several mechanisms:
- Cell Cycle Arrest : Flavonoids can cause cell cycle arrest at various phases (G1/S or G2/M), which is critical for inhibiting cancer cell proliferation .
- Modulation of Signaling Pathways : Activation of pathways such as MAPK/Erk and PI3K/Akt leads to enhanced survival signals in neurons and reduced proliferation in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
